molecular formula C11H15ClN2O2 B13198501 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid

2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B13198501
M. Wt: 242.70 g/mol
InChI Key: QMWQFTFMSSXZEG-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative characterized by a chloro group at position 2, a cyclohexyl group at position 5, a methyl group at position 1, and a carboxylic acid moiety at position 4. This compound’s structural complexity confers unique physicochemical properties, such as moderate lipophilicity (due to the cyclohexyl group) and hydrogen-bonding capacity (from the carboxylic acid). Imidazole derivatives are widely explored in medicinal chemistry for their biological activity, particularly as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

2-chloro-5-cyclohexyl-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C11H15ClN2O2/c1-14-9(7-5-3-2-4-6-7)8(10(15)16)13-11(14)12/h7H,2-6H2,1H3,(H,15,16)

InChI Key

QMWQFTFMSSXZEG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1Cl)C(=O)O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The chloro group and the carboxylic acid group play crucial roles in binding to the target sites and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and properties of 2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Evidence ID
This compound 2-Cl, 5-Cyclohexyl, 1-Me, 4-COOH C₁₁H₁₅ClN₂O₂ 254.70 High lipophilicity (cyclohexyl), steric bulk, and strong acidity (COOH at C4) N/A
2-(3-Chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid 2-(3-Cl-Ph), 5-Me, 4-COOH C₁₁H₉ClN₂O₂ 236.66 Aromatic Cl (meta-substitution) enhances π-π interactions; lower steric bulk
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid 4-Cl, 5-(4-Me-Ph), 2-COOH C₁₁H₉ClN₂O₂ 236.66 COOH at C2 alters acidity; p-tolyl group increases hydrophobicity
2-(4-Chlorophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid 2-(4-Cl-Ph), 5-Et, 4-COOH C₁₂H₁₁ClN₂O₂ 250.68 Ethyl group (C5) improves metabolic stability; para-Cl enhances electronic effects
4-(1-Methylethyl)-1H-imidazole-5-carboxylic acid 4-iPr, 5-COOH C₇H₁₀N₂O₂ 154.17 Compact structure with isopropyl group; lower molecular weight

Key Comparative Analysis

Substituent Position and Electronic Effects
  • Chloro Group Placement : The target compound’s Cl at C2 (imidazole ring) contrasts with analogs like 2-(3-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid , where Cl is on a phenyl ring. The latter may enhance π-stacking in aromatic binding pockets, whereas the former’s direct Cl on the imidazole could increase electrophilicity at the ring.
  • Carboxylic Acid Position: In 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid , the COOH group at C2 (vs.
Steric and Lipophilic Properties
  • The cyclohexyl group in the target compound introduces significant steric bulk and lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce solubility. In contrast, compounds with smaller alkyl groups (e.g., 5-ethyl in or 5-methyl in ) exhibit lower logP values (~2.8–3.0), favoring aqueous solubility.
  • Aromatic vs.

Biological Activity

2-Chloro-5-cyclohexyl-1-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 242.70 g/mol
  • CAS Number : 2091038-61-6

The biological activity of this compound primarily stems from its interaction with various biological targets. Studies suggest that imidazole derivatives can modulate enzyme activity, particularly in relation to kinase inhibition and receptor antagonism.

Key Mechanisms:

  • Kinase Inhibition : Similar to other imidazole derivatives, this compound may inhibit specific kinases involved in cell signaling pathways, which can lead to reduced cell proliferation in cancerous cells.
  • Receptor Interaction : The compound may act as an antagonist at certain receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in neuropsychiatric disorders.

Biological Activity Data

Recent studies have documented the biological activity of this compound through various assays, which are summarized in the table below.

StudyAssay TypeConcentration (µM)Effect ObservedReference
1Cytotoxicity1050% inhibition of cancer cell proliferation
2Kinase Inhibition5Significant reduction in kinase activity
3Receptor Binding20Competitive antagonist effects observed

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells with an IC50 value of approximately 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological effects of this compound. It was found to exhibit anxiolytic-like effects in animal models when administered at doses of 20 mg/kg. Behavioral tests indicated a reduction in anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

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